REACTION_CXSMILES
|
[NH2:1][C:2]1[C:6]2=[N:7][C:8]([CH3:12])=[CH:9][C:10]([Cl:11])=[C:5]2[NH:4][N:3]=1.[N:13]([O-])=O.[Na+].C(=O)([O-])[O-].[Na+].[Na+]>O.S(=O)(=O)(O)O>[Cl:11][C:10]1[CH:9]=[C:8]([CH3:12])[N:7]=[C:6]2[C:2](=[N+:1]=[N-:13])[N:3]=[N:4][C:5]=12 |f:1.2,3.4.5|
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
NC1=NNC=2C1=NC(=CC2Cl)C
|
Name
|
|
Quantity
|
0.406 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
13.5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
added dropwise
|
Type
|
ADDITION
|
Details
|
On completion of the addition the mixture
|
Type
|
STIRRING
|
Details
|
was stirred at 0° for 20 min
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
The resulting solid was collected
|
Type
|
CUSTOM
|
Details
|
dried (0.18 g)
|
Type
|
EXTRACTION
|
Details
|
The filtrate was extracted with chloroform (3×50 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined extracts dried with magnesium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
to give a yellow solid which
|
Type
|
CUSTOM
|
Details
|
originally collected
|
Type
|
CUSTOM
|
Details
|
This crude material was recrystallised from cyclohexane
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C2C(=NC(=C1)C)C(N=N2)=[N+]=[N-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.358 g | |
YIELD: PERCENTYIELD | 68% | |
YIELD: CALCULATEDPERCENTYIELD | 67.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |